molecular formula C22H45N3O2 B12709028 N,N'-(Iminodiethylene)bis(isononan-1-amide) CAS No. 94246-83-0

N,N'-(Iminodiethylene)bis(isononan-1-amide)

Cat. No.: B12709028
CAS No.: 94246-83-0
M. Wt: 383.6 g/mol
InChI Key: JJWSAGSKOWJSRH-UHFFFAOYSA-N
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Description

N,N’-(Iminodiethylene)bis(isononan-1-amide) is a chemical compound with the molecular formula C22H45N3O2. It is known for its unique structure, which includes two isononanamide groups linked by an iminodiethylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminodiethylene)bis(isononan-1-amide) typically involves the reaction of isononanoyl chloride with iminodiethyleneamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-(Iminodiethylene)bis(isononan-1-amide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or distillation methods .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminodiethylene)bis(isononan-1-amide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Iminodiethylene)bis(isononan-1-amide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Iminodiethylene)bis(isononan-1-amide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The iminodiethylene bridge allows for flexibility in binding, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Iminodiethylene)bis(isononan-1-amide)
  • N,N’-(Iminodiethylene)bis(isononan-2-amide)
  • N,N’-(Iminodiethylene)bis(isononan-3-amide)

Uniqueness

N,N’-(Iminodiethylene)bis(isononan-1-amide) stands out due to its specific structural configuration, which provides unique chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

94246-83-0

Molecular Formula

C22H45N3O2

Molecular Weight

383.6 g/mol

IUPAC Name

7-methyl-N-[2-[2-(7-methyloctanoylamino)ethylamino]ethyl]octanamide

InChI

InChI=1S/C22H45N3O2/c1-19(2)11-7-5-9-13-21(26)24-17-15-23-16-18-25-22(27)14-10-6-8-12-20(3)4/h19-20,23H,5-18H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

JJWSAGSKOWJSRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)NCCNCCNC(=O)CCCCCC(C)C

physical_description

Dry Powder

Origin of Product

United States

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